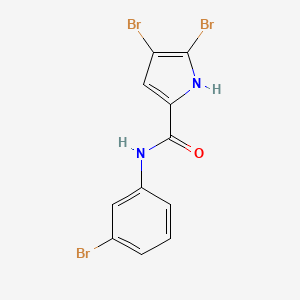
4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by the presence of bromine atoms and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Bromination of Pyrrole: The pyrrole ring is brominated at the 4 and 5 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amidation Reaction: The brominated pyrrole is then reacted with 3-bromoaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, including organic semiconductors and conductive polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The bromine atoms and the pyrrole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dichloro-N-(3-chlorophenyl)-1H-pyrrole-2-carboxamide
- 4,5-Difluoro-N-(3-fluorophenyl)-1H-pyrrole-2-carboxamide
- 4,5-Diiodo-N-(3-iodophenyl)-1H-pyrrole-2-carboxamide
Uniqueness
4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide is unique due to the presence of multiple bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, or iodo analogs. The bromine atoms can enhance the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
50371-36-3 |
|---|---|
Molecular Formula |
C11H7Br3N2O |
Molecular Weight |
422.90 g/mol |
IUPAC Name |
4,5-dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H7Br3N2O/c12-6-2-1-3-7(4-6)15-11(17)9-5-8(13)10(14)16-9/h1-5,16H,(H,15,17) |
InChI Key |
ZPMBDOPDDOAQLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC(=C(N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


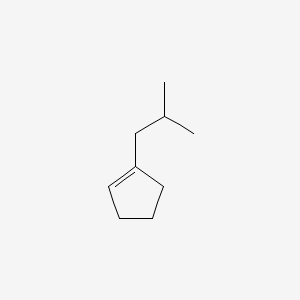

![1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid](/img/structure/B14656925.png)
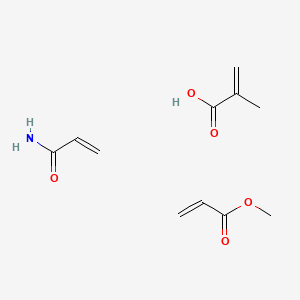
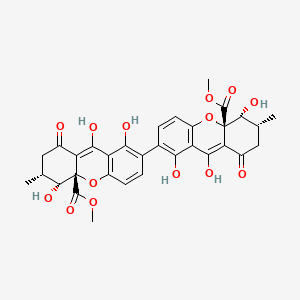
![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)

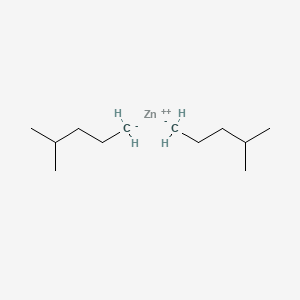
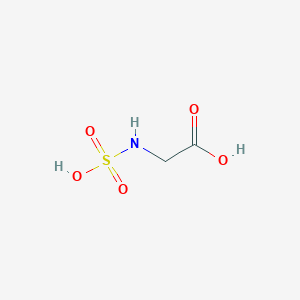



![2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14656988.png)

